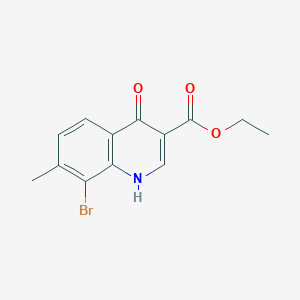

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate

Description

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate (CAS 1708373-04-9) is a halogenated quinoline derivative with the molecular formula C₁₃H₁₂BrNO₃ and a molecular weight of 310.14 g/mol . It features a bromine atom at position 8, a hydroxy group at position 4, a methyl group at position 7, and an ethyl ester at position 3 (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules targeting neurological and infectious diseases . Its physical properties include a purity of ≥98%, storage at 2–8°C, and solubility in organic solvents like DMSO .

Properties

IUPAC Name |

ethyl 8-bromo-7-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIUEZFVDQPAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by bromination and esterification. One common method involves the following steps:

Cyclization: Aniline reacts with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline.

Bromination: The 4-hydroxyquinoline is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS).

Esterification: The resulting 8-bromo-4-hydroxyquinoline is esterified with ethanol in the presence of an acid catalyst to form this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Forms 8-bromo-4-oxo-7-methylquinoline-3-carboxylate.

Reduction: Forms Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate.

Substitution: Forms various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

This compound vs. Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate (Compound 6 in )

- Structural Differences : The latter replaces the 4-hydroxy and 7-methyl groups with a 4-bromo and 7-methoxy substituent.

- Synthetic Yield : The methoxy derivative (Compound 6) showed a lower yield (45%) in borylation reactions compared to other analogs, likely due to steric hindrance or electronic effects from the methoxy group .

This compound vs. Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 33 in )

- Key Variation : The 4-hydroxy group is replaced by a 4-oxo group.

- Applications : The 4-oxo derivative (Compound 33) is a key intermediate in synthesizing lapatinib analogs, highlighting the role of the oxo group in kinase inhibition . In contrast, the hydroxy group in the target compound may favor interactions with metal ions or enzymes .

Halogenation and Electronic Effects

This compound vs. Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6)

- Structural Differences : The latter contains additional chloro (position 4) and fluoro (position 5) substituents.

- This makes the chloro-fluoro analog more suitable for synthesizing fluorinated pharmaceuticals .

- Biological Activity : Fluorination often improves bioavailability and target affinity, suggesting that the chloro-fluoro derivative may have superior pharmacokinetic properties compared to the target compound .

Functional Group Modifications

This compound vs. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 98948-95-9)

- Substituent Position : The bromine shifts from position 8 to 4.

- Synthetic Accessibility : Bromine at position 6 may alter regioselectivity in reactions, as seen in , where bromine position significantly affects coupling efficiency in Suzuki-Miyaura reactions .

- Biological Implications : Positional isomerism can drastically change binding to biological targets; for example, 6-bromo derivatives are explored in anticancer therapies due to enhanced DNA intercalation .

Data Tables

Table 1: Physical and Chemical Properties of Selected Quinoline Derivatives

Biological Activity

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₂BrN₁O₃

- Molecular Weight : 310.146 g/mol

- Structural Features : The compound features a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid moiety, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its binding affinity to these targets, influencing various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Receptor Modulation : It can modulate the activity of certain receptors, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against a range of bacterial strains. Preliminary studies indicate significant inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 20 | |

| Klebsiella pneumoniae | 25 |

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116):

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). Studies indicate that it may inhibit viral replication through interference with viral polymerase activity.

Case Studies

- Antimicrobial Study : A study conducted by Rbaa et al. reported that derivatives of this compound exhibited significant antimicrobial activity with inhibition zones comparable to standard antibiotics .

- Anticancer Assessment : In a series of in vitro experiments, the compound was shown to induce apoptosis in cancer cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.